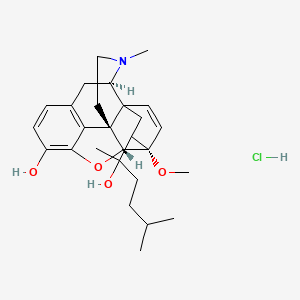
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride is a synthetic compound that belongs to the class of oripavine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride typically involves multiple steps, including the formation of the oripavine core and subsequent modifications to introduce the endoetheno and hydroxy-hexyl groups. Common reagents used in these reactions may include strong acids, bases, and organic solvents. Reaction conditions often require precise temperature control and extended reaction times to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Oripavine: The parent compound, known for its opioid properties.
Thebaine: Another oripavine derivative with similar structural features.
Buprenorphine: A well-known oripavine derivative used as an analgesic.
Uniqueness
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other oripavine derivatives. These modifications can influence its binding affinity, selectivity, and overall biological activity.
Properties
CAS No. |
74111-36-7 |
|---|---|
Molecular Formula |
C27H38ClNO4 |
Molecular Weight |
476.0 g/mol |
IUPAC Name |
(2S,6R,14R,15S)-19-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride |
InChI |
InChI=1S/C27H37NO4.ClH/c1-16(2)8-9-24(3,30)19-15-25-10-11-27(19,31-5)23-26(25)12-13-28(4)20(25)14-17-6-7-18(29)22(32-23)21(17)26;/h6-7,10-11,16,19-20,23,29-30H,8-9,12-15H2,1-5H3;1H/t19?,20-,23-,24?,25?,26+,27+;/m1./s1 |
InChI Key |
BCKVUABMVNONFM-VQTFNLOBSA-N |
Isomeric SMILES |
CC(C)CCC(C)(C1CC23C=C[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |
Canonical SMILES |
CC(C)CCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















